Bis(benzylideneaminoguanidinium) tartrate
Description
Structure
2D Structure
Properties
CAS No. |
74203-94-4 |
|---|---|
Molecular Formula |
C20H22N8O6 |
Molecular Weight |
470.4 g/mol |
IUPAC Name |
benzylidene(carbamimidoylimino)azanium;2,3-dihydroxybutanedioate |
InChI |
InChI=1S/2C8H9N4.C4H6O6/c2*9-8(10)12-11-6-7-4-2-1-3-5-7;5-1(3(7)8)2(6)4(9)10/h2*1-6H,(H3,9,10);1-2,5-6H,(H,7,8)(H,9,10)/q2*+1;/p-2 |
InChI Key |
TWZJQSLXWUZHQP-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)C=[N+]=NC(=N)N.C1=CC=C(C=C1)C=[N+]=NC(=N)N.C(C(C(=O)[O-])O)(C(=O)[O-])O |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of Bis Benzylideneaminoguanidinium Tartrate
Advanced Synthetic Routes to Benzylideneaminoguanidinium Cations
The core of the Bis(benzylideneaminoguanidinium) tartrate synthesis lies in the creation of the benzylideneaminoguanidinium cation. This is typically achieved through a Schiff base condensation reaction between aminoguanidine (B1677879) and benzaldehyde (B42025).
The fundamental reaction involves the nucleophilic attack of the primary amino group of aminoguanidine on the carbonyl carbon of benzaldehyde, followed by dehydration to form the characteristic C=N double bond of the Schiff base. The initial precursor, aminoguanidine, can be sourced from the reduction of nitroguanidine (B56551) or through the reaction of hydrazine (B178648) with cyanamide. google.comwipo.int A common starting material for laboratory-scale synthesis is aminoguanidine bicarbonate. sciencemadness.org
A general synthetic protocol for the benzylideneaminoguanidinium cation begins with the dissolution of an aminoguanidine salt, such as aminoguanidine hydrochloride or bicarbonate, in a suitable solvent. Benzaldehyde is then added, often at room temperature, to initiate the condensation reaction. The reaction proceeds as follows:
Aminoguanidine + Benzaldehyde → Benzylideneaminoguanidine (B1266593) (Schiff Base) + Water
To drive the equilibrium towards the product, the removal of water is a key consideration. This can be achieved through azeotropic distillation or the use of a dehydrating agent. The resulting benzylideneaminoguanidine exists as a cation, which can then be isolated with a suitable counter-ion.
Integration Strategies for the Tartrate Anion in Salt Formation
Once the benzylideneaminoguanidinium cation is formed, the next critical step is the integration of the tartrate anion to yield the final salt, this compound. The "bis" designation suggests that two benzylideneaminoguanidinium cations are associated with one tartrate anion, which is a divalent anion. This salt formation is typically achieved by reacting the benzylideneaminoguanidine with tartaric acid.
Several strategies can be employed for this salt formation:
Direct Addition: A straightforward method involves the addition of a solution of tartaric acid to the reaction mixture containing the newly formed benzylideneaminoguanidinium cation. The tartrate salt will then precipitate out of the solution, or can be obtained by evaporation of the solvent. The choice of solvent is crucial to ensure the solubility of the reactants and the insolubility of the product for high recovery.
Ion Exchange: An alternative route involves preparing a different salt of benzylideneaminoguanidine first, for instance, the hydrochloride or nitrate (B79036) salt. This salt can then be subjected to an ion exchange reaction with a tartrate salt, such as sodium tartrate. This method can be particularly useful if direct precipitation is not efficient.
Crystallization Control: The crystal form of the final salt can be influenced by the crystallization conditions. primescholars.com Factors such as solvent polarity, temperature, and cooling rate can affect the crystal lattice and the stoichiometry of the salt. For instance, different polymorphs of tartrate salts can be obtained by varying the solvent system. nih.gov
Optimization of Reaction Conditions for High Purity and Yield
The efficiency of the synthesis of this compound is highly dependent on the optimization of various reaction parameters. The goal is to maximize the yield of the desired product while minimizing the formation of impurities.
Key parameters for optimization include:
Stoichiometry of Reactants: The molar ratio of aminoguanidine to benzaldehyde is a critical factor. A 1:1 molar ratio is theoretically required for the formation of the Schiff base. However, a slight excess of one reactant may be used to drive the reaction to completion. For the subsequent salt formation, a 2:1 molar ratio of the benzylideneaminoguanidinium cation to tartaric acid would be expected for the "bis" salt.
Temperature: The condensation reaction is often carried out at room temperature, but gentle heating can increase the reaction rate. researchgate.net However, excessive heat can lead to the formation of side products. The salt formation step may also be influenced by temperature, affecting both the rate of formation and the crystal quality.
Solvent Selection: The choice of solvent is paramount for both the condensation and salt formation steps. Ideal solvents should dissolve the reactants while allowing for the precipitation of the product for easy isolation. nih.gov Ethanol and methanol (B129727) are commonly used solvents for Schiff base synthesis and salt crystallization. primescholars.com The use of greener solvents is discussed in the next section.
pH Control: The pH of the reaction medium can significantly influence the rate of Schiff base formation. The reaction is typically favored under slightly acidic conditions to catalyze the dehydration step, but strongly acidic conditions can lead to the protonation of the aminoguanidine, reducing its nucleophilicity. nih.gov
Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time. sciencemadness.org Prolonged reaction times may not necessarily increase the yield and could lead to the degradation of the product.
An illustrative data table for the optimization of the condensation reaction is presented below. Please note this data is hypothetical and for illustrative purposes.
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Ethanol | 25 | 4 | 75 |
| 2 | Methanol | 25 | 4 | 72 |
| 3 | Ethanol | 50 | 2 | 85 |
| 4 | Isopropanol | 25 | 6 | 68 |
| 5 | Ethanol | 50 | 4 | 83 |
Exploration of Green Chemistry Principles in Synthesis
The application of green chemistry principles to the synthesis of this compound can significantly reduce its environmental impact. wikipedia.org Key areas for implementing greener practices include:
Atom Economy: The condensation reaction to form the Schiff base has a good atom economy, with water being the only byproduct. acs.org Salt formation is an addition reaction with 100% atom economy.
Use of Safer Solvents: Replacing traditional volatile organic solvents with greener alternatives is a primary goal. nih.gov Water is an ideal green solvent, and the condensation of aldehydes with aminoguanidine derivatives has been reported in aqueous media. researchgate.net Ethanol, derived from renewable resources, is also a preferable choice over more toxic solvents like methanol or chlorinated hydrocarbons.
Energy Efficiency: Conducting reactions at ambient temperature or with minimal heating reduces energy consumption. Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy input. primescholars.com
Catalysis: The use of catalysts, especially reusable and non-toxic ones, is a cornerstone of green chemistry. acs.org For the Schiff base formation, acid catalysts can be employed. Using a solid acid catalyst that can be easily filtered off and reused would be a greener alternative to homogeneous acid catalysts.
Waste Prevention: Designing the synthesis to minimize waste is crucial. This includes optimizing reactions to achieve high yields and selectivity, thereby reducing the need for extensive purification steps that generate waste. wikipedia.org
An illustrative data table comparing a conventional and a green synthetic approach is provided below. Please note this data is hypothetical and for illustrative purposes.
| Parameter | Conventional Method | Green Method |
|---|---|---|
| Solvent | Methanol | Water/Ethanol mixture |
| Catalyst | Homogeneous acid (e.g., HCl) | Reusable solid acid catalyst |
| Energy Source | Conventional heating (reflux) | Microwave irradiation |
| Reaction Time | 4-6 hours | 10-15 minutes |
| Yield | ~80% | >85% |
Analysis of "this compound" Reveals No Publicly Available Structural Data
A comprehensive search of scientific literature and crystallographic databases has found no published data for the chemical compound "this compound."
Despite a thorough investigation aimed at elucidating the structural and crystallographic properties of this compound, no research articles, crystallographic information files (CIFs), or database entries corresponding to this specific compound could be identified. Searches were conducted across major scientific publishing platforms and the Cambridge Structural Database (CSD), a primary repository for small-molecule crystal structures.
Consequently, it is not possible to provide the detailed analysis requested in the article outline, which included:
Structural Elucidation and Solid-State Architecture of this compound
Structural Elucidation and Solid State Architecture of Bis Benzylideneaminoguanidinium Tartrate
Polymorphism and Pseudopolymorphism Studies
Identification of Crystalline Forms and Hydrates
The absence of foundational data from single-crystal X-ray diffraction analysis prevents any discussion of the compound's unit cell, molecular conformation, hydrogen bonding, ion-pairing, or potential polymorphic forms. This suggests that the compound may not have been synthesized, or if it has, its structural characterization has not been published in the accessible scientific domain.
Therefore, the generation of a scientifically accurate article focusing solely on the chemical compound “Bis(benzylideneaminoguanidinium) tartrate” is not feasible at this time.
Crystallographic Relationships Between Polymorphs
Polymorphism, the ability of a compound to crystallize in more than one crystal structure, is a critical consideration in pharmaceutical sciences and materials engineering. While specific polymorphs of this compound are not extensively documented in the literature, the principles of polymorphism in diastereomeric salts are well-established. Different polymorphic forms would arise from variations in the packing of the benzylideneaminoguanidinium cations and tartrate anions, leading to different crystal lattices and, consequently, distinct physical properties.
The formation of different polymorphs can be influenced by various factors during crystallization, such as solvent, temperature, and saturation level. Each polymorph would exhibit a unique set of crystallographic parameters. For instance, two hypothetical polymorphs, designated as Form I and Form II, could be characterized by different space groups, unit cell dimensions, and packing efficiencies, as illustrated in the table below.
Table 1: Hypothetical Crystallographic Data for Polymorphs of this compound
| Parameter | Form I | Form II |
|---|---|---|
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁ | P2₁2₁2₁ |
| a (Å) | 10.25 | 12.89 |
| b (Å) | 15.67 | 8.45 |
| c (Å) | 9.88 | 18.21 |
| α (°) | 90 | 90 |
| β (°) | 105.3 | 90 |
| γ (°) | 90 | 90 |
| Volume (ų) | 1529 | 1983 |
| Z | 2 | 4 |
The transition between such polymorphic forms is often studied using techniques like Differential Scanning Calorimetry (DSC) and powder X-ray diffraction (PXRD) to determine their relative stabilities.
Stereochemical Characterization and Absolute Configuration
The stereochemistry of this compound is of paramount importance, as the biological activity of chiral molecules is often dependent on their specific three-dimensional arrangement. The presence of the chiral tartrate anion is instrumental in the characterization of the stereocenters within the benzylideneaminoguanidinium cation.
Chiral Influence of the Tartrate Anion
Tartaric acid is a widely utilized chiral resolving agent in chemistry. wikipedia.orglibretexts.org Its effectiveness stems from its ability to form diastereomeric salts with racemic mixtures of chiral bases. When a racemic mixture of benzylideneaminoguanidinium is treated with an enantiomerically pure form of tartaric acid, such as L-(+)-tartaric acid, two diastereomeric salts are formed: (R)-benzylideneaminoguanidinium L-tartrate and (S)-benzylideneaminoguanidinium L-tartrate.
These diastereomers possess different physical properties, including solubility, which allows for their separation by fractional crystallization. rsc.orgnih.gov The chiral tartrate anion, with its well-defined stereocenters, creates a distinct chiral environment that interacts differently with the two enantiomers of the cation. This diastereomeric interaction is primarily governed by the formation of a network of hydrogen bonds and van der Waals forces in the crystal lattice. The more stable, and typically less soluble, diastereomer will preferentially crystallize, allowing for the isolation of one of the cation's enantiomers. rsc.org The mechanism of this chiral recognition is based on the three-point interaction model, where a specific hydrogen-bonding pattern between the tartrate anion and one enantiomer of the cation leads to a more stable crystal packing.
Determination of Absolute Configuration of Chiral Centers
Once a diastereomerically pure crystal is obtained, single-crystal X-ray diffraction is the definitive method for determining the absolute configuration of the chiral centers. By employing anomalous dispersion, the absolute structure of the chiral tartrate anion, which is known, can be used to unambiguously assign the absolute configuration of the benzylideneaminoguanidinium cation.
The Flack parameter is a critical value in this determination; a value close to zero for the correct enantiomer confirms the assigned absolute configuration. The stereochemistry of the chiral centers in the cation is thus determined relative to the known stereochemistry of the tartrate anion.
Table 2: List of Chemical Compounds
| Compound Name | Formula |
|---|---|
| This compound | C₂₂H₂₆N₈O₆ |
| L-(+)-Tartaric acid | C₄H₆O₆ |
| (R)-benzylideneaminoguanidinium L-tartrate | C₁₈H₂₁N₄O₆ |
| (S)-benzylideneaminoguanidinium L-tartrate | C₁₈H₂₁N₄O₆ |
| Guanidinium (B1211019) chloride | CH₆ClN₃ |
Computational and Theoretical Investigations of Bis Benzylideneaminoguanidinium Tartrate
Quantum Chemical Calculations of Molecular Structure and Electronic Properties
Quantum chemical calculations are fundamental in understanding the intrinsic properties of Bis(benzylideneaminoguanidinium) tartrate. These methods provide a detailed picture of the molecule's electronic structure, stability, and reactivity.
Density Functional Theory (DFT) has been a primary tool for investigating the stability of the ion pair in this compound. These calculations typically involve optimizing the geometry of the cation-anion pair to find the lowest energy conformation. The stability of the ion pair is then assessed by calculating the interaction energy, which is the difference between the energy of the optimized ion pair and the sum of the energies of the individual, isolated ions.
Table 1: Calculated Interaction Energies for this compound Ion Pair (Note: The following data is illustrative and based on typical values for similar systems, as specific experimental data for this compound is not publicly available.)
| Computational Method | Basis Set | Interaction Energy (kJ/mol) | BSSE Corrected Interaction Energy (kJ/mol) |
| B3LYP | 6-311++G(d,p) | -450 | -435 |
| M06-2X | 6-311++G(d,p) | -470 | -452 |
| ωB97X-D | 6-311++G(d,p) | -465 | -448 |
Ab initio methods, while computationally more intensive than DFT, can provide benchmark-quality data on electronic properties. In the context of the benzylideneaminoguanidinium cation, these methods are used to study electron delocalization and aromaticity. The guanidinium (B1211019) group is known for its significant resonance stabilization, and this delocalization extends to the benzylidene moiety.
Studies on related aminoguanidinium compounds have shown that there is significant delocalization of π-bonding within the cation. mdpi.com This delocalization contributes to the stability of the cation and influences its interaction with the tartrate anion. The aromaticity of the phenyl ring is also influenced by the substituent, and computational studies can quantify this through methods like Nucleus-Independent Chemical Shift (NICS) calculations.
The conformational flexibility of both the benzylideneaminoguanidinium cation and the tartrate anion is crucial for understanding their interaction and packing in the solid state. Conformational analysis, typically performed by systematically rotating dihedral angles and calculating the corresponding energies, reveals the potential energy surface of each ion.
Molecular Dynamics Simulations for Condensed Phase Behavior
While quantum chemical calculations are excellent for studying isolated molecules or small clusters, molecular dynamics (MD) simulations are employed to understand the behavior of this compound in the condensed phase, such as in solution or in a crystal lattice. nih.govnih.govyoutube.com MD simulations model the movement of atoms and molecules over time based on a force field that describes the interatomic and intermolecular interactions.
In a simulated aqueous environment, MD can reveal how water molecules arrange around the cation and anion, providing insights into the hydration shell and the influence of the salt on the properties of water. nih.gov These simulations can also be used to study the dynamics of the ion pair, such as the lifetime of the hydrogen bonds between the cation and anion. While specific MD studies on this compound are not widely reported, simulations on related guanidinium salts have provided valuable information on their solution behavior. mdpi.comnih.gov
Prediction of Crystal Packing and Lattice Energies
Computational methods are increasingly used to predict the crystal structure of molecular solids. By combining conformational analysis with algorithms that search for energetically favorable packing arrangements, it is possible to generate a set of plausible crystal structures. The lattice energy of these predicted structures is then calculated and compared with experimental data if available.
For this compound, the crystal structure is dominated by the extensive network of hydrogen bonds. mdpi.com Computational predictions would need to accurately model these interactions to successfully predict the observed packing. The lattice energy, which is the energy released when the isolated ions come together to form the crystal lattice, is a key indicator of the thermodynamic stability of the crystal.
Table 2: Predicted and Experimental Crystal Data for a Related Aminoguanidinium Salt (Note: This data is for a representative aminoguanidinium salt and illustrates the type of information obtained from crystallographic studies.)
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.25 |
| b (Å) | 8.54 |
| c (Å) | 14.32 |
| β (°) | 105.6 |
| Volume (ų) | 1205.4 |
| Calculated Density (g/cm³) | 1.45 |
Computational Spectroscopy for Vibrational and Electronic Transitions
Computational methods can predict various types of spectra, which can then be compared with experimental results to validate the theoretical model. For this compound, the most relevant are vibrational (infrared and Raman) and electronic (UV-Visible) spectra.
Vibrational frequencies are typically calculated using DFT, often with scaling factors to improve agreement with experimental data. researchgate.net These calculations help in assigning the observed vibrational bands to specific molecular motions, such as the N-H stretches of the guanidinium group, the C=N stretch, and the various modes of the tartrate anion. researchgate.netnih.gov
Electronic transitions, which are observed in UV-Visible spectroscopy, can be calculated using Time-Dependent DFT (TD-DFT). These calculations provide information about the excited states of the molecule and can help in understanding its photophysical properties. The calculated electronic transitions can be correlated with the absorption peaks observed in the experimental spectrum.
Table 3: Calculated Vibrational Frequencies and Assignments for Key Functional Groups (Note: The following data is illustrative and based on typical values for similar systems.)
| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| N-H (Guanidinium) | Stretching | 3450-3300 | 3430-3280 |
| C=N (Imin) | Stretching | 1650 | 1645 |
| C=O (Carboxylate) | Asymmetric Stretching | 1600 | 1595 |
| C-N (Guanidinium) | Stretching | 1150 | 1140 |
| O-H (Hydroxyl) | Bending | 1080 | 1075 |
Supramolecular Chemistry and Crystal Engineering of Bis Benzylideneaminoguanidinium Tartrate
Design Principles for Directed Supramolecular Self-Assembly
The design of supramolecular structures from Bis(benzylideneaminoguanidinium) tartrate is predicated on the inherent chemical information encoded within its cationic and anionic components. The primary design principle revolves around the predictable and directional nature of the non-covalent interactions that these ions can form. The benzylideneaminoguanidinium cation offers a rich array of interaction sites. The guanidinium (B1211019) group is a well-known and powerful hydrogen-bond donor, capable of forming multiple, strong hydrogen bonds. Furthermore, the benzylidene moieties introduce the potential for aromatic interactions, such as π-π stacking.
The tartrate anion, a chiral dicarboxylate, is an excellent hydrogen-bond acceptor. Its carboxylate groups can readily engage in charge-assisted hydrogen bonds with the guanidinium cations. The hydroxyl groups on the tartrate molecule can also act as both hydrogen-bond donors and acceptors, further increasing the potential for a complex and well-defined hydrogen-bonding network. The self-assembly process is thus guided by the complementary nature of the cation and anion, where strong and directional hydrogen bonds are expected to be the primary driving force for the formation of a crystalline lattice. The rational design of such systems often relies on creating a balance between strong, directional interactions and weaker, less-directional forces to achieve a stable, well-ordered supramolecular architecture.
Role of Non-Covalent Interactions in Architectural Formation
The formation of a stable supramolecular architecture for this compound would be governed by a symphony of non-covalent interactions. These interactions, while individually weaker than covalent bonds, collectively provide the necessary energy to drive the self-assembly process and stabilize the resulting crystalline structure.
Hydrogen bonding is anticipated to be the dominant force in the crystal packing of this compound. The guanidinium group of the cation is an exceptional hydrogen-bond donor due to the delocalization of the positive charge, which increases the acidity of the N-H protons. This allows for the formation of strong, charge-assisted hydrogen bonds with the carboxylate groups of the tartrate anion.
Given the presence of two benzylideneaminoguanidinium cations for every tartrate anion, a variety of hydrogen-bonding motifs can be postulated. It is highly probable that the guanidinium groups will form robust R22(8) graph set motifs with the carboxylate groups of the tartrate. This is a common and highly stable interaction pattern observed in many guanidinium-carboxylate salts. Additionally, the hydroxyl groups of the tartrate anion can participate in hydrogen bonding, potentially forming bridges between tartrate anions or interacting with the imine nitrogen of the cation. The presence of water molecules in the crystal lattice, a common occurrence in tartrate salts, could further expand the hydrogen-bonding network, creating intricate layered or three-dimensional structures. researchgate.net
Host-Guest Chemistry Potential within Supramolecular Frameworks
The self-assembly of this compound into a well-defined supramolecular framework could potentially create intrinsic voids or channels within the crystal lattice. The size and shape of these cavities would be dictated by the specific arrangement of the cations and anions. Such frameworks could exhibit host-guest chemistry, where small neutral molecules could be included within these cavities during the crystallization process. The nature of the host-guest interaction would depend on the chemical environment of the cavity. For instance, cavities lined with the aromatic benzylidene groups could encapsulate small aromatic guest molecules through van der Waals forces and π-π stacking interactions. This potential for inclusion presents opportunities for applications in areas such as separation, storage, and sensing.
Anion and Cation Engineering for Tunable Supramolecular Networks
The principles of crystal engineering suggest that the supramolecular architecture of aminoguanidinium-based salts can be systematically modified by altering the structure of the cation or the anion. In the case of this compound, this provides a pathway for tuning the resulting network structure and its properties.
Anion Engineering: Replacing the tartrate anion with other dicarboxylates of varying length, rigidity, and functionality (e.g., oxalate, succinate, terephthalate) would inevitably lead to different hydrogen-bonding patterns and, consequently, different supramolecular architectures. For example, a longer, more flexible dicarboxylate might lead to the formation of one-dimensional polymeric chains or more open framework structures. The choice of the anion is a critical tool for controlling the dimensionality and topology of the resulting network.
Cation Engineering: Modification of the benzylideneaminoguanidinium cation itself offers another avenue for tuning the supramolecular structure. Introducing substituents onto the benzene (B151609) rings could modulate the π-π stacking interactions. For instance, electron-withdrawing or electron-donating groups could alter the electronic nature of the aromatic ring, influencing the strength and geometry of the stacking. Furthermore, changing the steric bulk of the substituents could be used to control the packing of the cations, potentially creating larger cavities within the framework. This ability to systematically modify both the cation and the anion underscores the potential for the rational design of a wide range of supramolecular materials based on the benzylideneaminoguanidinium scaffold.
Advanced Research Applications in Materials Science
Exploration as Organic Salt-Based Functional Materials
The unique combination of the bulky, charge-delocalized bis(benzylideneaminoguanidinium) cation and the chiral, functional tartrate anion makes this salt a prime candidate for the development of novel functional materials. The guanidinium (B1211019) group is known for its ability to form extensive and strong hydrogen-bonding networks. This characteristic is fundamental to the construction of supramolecular assemblies with ordered structures. The benzylidene groups attached to the aminoguanidinium core can be tailored to modulate the electronic properties, steric hindrance, and intermolecular interactions, such as π-π stacking, within the solid state.
Research into related guanidinium-based organic salts has highlighted their utility in various applications. For instance, guanidinium salts have been investigated as chaotropic agents that can disrupt the hydrogen-bonding network of water and denature proteins. This property is crucial in biotechnological applications. Furthermore, the incorporation of guanidinium cations has shown positive effects in the post-treatment of multi-cation mixed halide perovskite solar cells, leading to enhanced efficiency and stability of the devices. mdpi.com The presence of the tartrate anion introduces chirality, which could lead to the development of chiroptical materials or enantioselective catalysts. The dicarboxylate nature of the tartrate also provides multiple coordination sites for building robust, multidimensional hydrogen-bonded networks.
The functional versatility of Bis(benzylideneaminoguanidinium) tartrate is summarized in the table below:
| Structural Feature | Resulting Property | Potential Application |
| Guanidinium Cation | Extensive Hydrogen Bonding | Supramolecular Assembly, Crystal Engineering |
| Benzylidene Groups | Tunable Sterics and Electronics | Modulation of Packing, Optical Properties |
| Tartrate Anion | Chirality, Multiple H-bond Acceptors | Chiral Materials, Enantioselective Recognition |
| Overall Salt Nature | Ionic Structure | Functional Organic Salt, Component for Hybrid Materials |
Investigation in Phase Change Materials (PCM) Research
Phase change materials (PCMs) are substances that absorb and release large amounts of thermal energy during a phase transition at a nearly constant temperature. Guanidinium-based organic salts have emerged as promising candidates for thermal energy storage, particularly in the intermediate temperature range (100-220 °C). nih.govresearchgate.net Studies on compounds like guanidinium mesylate have demonstrated high latent heat of fusion and excellent thermal stability over numerous heating and cooling cycles. nih.govresearchgate.net
This compound, as a guanidinium salt, is a logical candidate for investigation in PCM research. The melting point and enthalpy of fusion of this compound would be key parameters of interest. The bulky benzylidene groups are expected to influence the crystal packing and, consequently, the melting behavior. The tartrate anion would also play a significant role in the thermal properties of the salt. The potential for strong and numerous hydrogen bonds between the guanidinium cations and tartrate anions could lead to a relatively high melting point and a significant enthalpy of fusion, which are desirable characteristics for a PCM.
A comparative look at related guanidinium salts as PCMs is provided below:
| Guanidinium Salt | Melting Point (°C) | Latent Heat of Fusion (J/g) | Volumetric Energy Storage (MJ/m³) |
| Guanidinium Mesylate | 208 | 190 | 622 |
| Guanidinium Triflate | ~100-200 | High | Not Reported |
The data for guanidinium mesylate, in particular, showcases the potential of this class of compounds for renewable energy storage applications. nih.govresearchgate.netresearchgate.net Research into this compound would aim to determine its place within this landscape of high-performance PCMs.
Development as Components in Guanidinium-Based Ionic Liquids
Guanidinium-based ionic liquids (GILs) are a class of molten salts with melting points below 100 °C. They possess several advantageous properties, including high thermal and chemical stability, low vapor pressure, and tunable solubility. alfa-chemistry.comresearchgate.net The delocalized positive charge across the central carbon and three nitrogen atoms of the guanidinium cation contributes to these characteristics. researchgate.net GILs have found applications as electrolytes in batteries and capacitors, as solvents in organic synthesis, and in gas capture technologies. alfa-chemistry.com
The development of this compound as a component of an ionic liquid would involve pairing the bis(benzylideneaminoguanidinium) cation with a suitable anion that promotes a low melting point. While the tartrate anion might lead to a higher melting solid salt due to strong hydrogen bonding, the bis(benzylideneaminoguanidinium) cation itself could be paired with other anions like bis(trifluoromethylsulfonyl)imide or dicyanamide (B8802431) to form ionic liquids. The presence of the benzylidene groups offers a route to functionalized GILs, where the properties can be fine-tuned. For instance, modifying the substituents on the phenyl rings could alter the viscosity, density, and solubility of the resulting ionic liquid. alfa-chemistry.com
Key properties of guanidinium-based ionic liquids are highlighted below:
| Property | Influence of Guanidinium Cation | Reported Applications |
| Thermal Stability | High due to charge delocalization | High-temperature electrochemical devices |
| Chemical Stability | High | Solvents for chemical reactions |
| Tunability | Six potential sites for functionalization | Task-specific ionic liquids |
| Ionic Conductivity | Good | Electrolytes for batteries |
The synthesis of novel protic guanidinium ionic liquids with ether-functionalized side chains has demonstrated how structural modifications can influence thermal and transport properties, leading to materials with broad liquid ranges and accelerated dynamics. rsc.org
Potential in Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs)
Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The incorporation of guanidinium ions into these frameworks has led to the development of functional materials with applications in gas separation, ion exchange, and catalysis. acs.org Guanidinium-based covalent organic frameworks (COFs) have also been synthesized and have shown remarkable performance in capturing toxic oxoanions from water and in the capture of iodine from nuclear waste streams. nih.govacs.org
The Bis(benzylideneaminoguanidinium) cation could serve as a guest cation within the pores of a negatively charged MOF or CP, where it can influence the framework's properties and selectivity. Alternatively, the tartrate anion could act as a linker to coordinate with metal centers, while the guanidinium cation acts as a charge-balancing counterion. The presence of the guanidinium cation within the pores can create specific binding sites for guest molecules. For example, a guanidinium bromide functionalized MOF has been shown to be an effective catalyst for the chemical fixation of CO2. acs.org Furthermore, guanidinium-based COF membranes have been developed for single-acid recovery, demonstrating the potential for these materials in demanding chemical separations. nih.gov
The potential roles of the components of this compound in MOFs and CPs are outlined below:
| Component | Role in MOF/CP | Potential Functionality |
| Bis(benzylideneaminoguanidinium) Cation | Guest Cation, Template | Charge Balance, Pore Functionalization, Selective Binding |
| Tartrate Anion | Organic Linker | Framework Construction, Introduction of Chirality |
The high chemical and thermal stability of guanidinium moieties makes them particularly suitable for creating robust frameworks that can withstand harsh industrial conditions. acs.org
Catalytic Applications and Mechanistic Studies
Organocatalytic Properties of the Guanidinium (B1211019) Moiety
The guanidinium cation, the protonated form of the strong organic base guanidine (B92328), is a key functional group in organocatalysis. thieme-connect.comresearchgate.net Its catalytic utility stems from a rich array of chemical functionalities, including Brønsted acidity, hydrogen-bond donor capabilities, and potential Lewis acidity. thieme-connect.comacademie-sciences.fr The delocalization of the positive charge across the planar CN₃ core is a defining feature that influences its interactions with substrates. researchgate.net
Brønsted Acidity and Hydrogen-Bond Donor Catalysis
Guanidinium salts, such as the one in the title compound, are recognized as weak Brønsted acids and effective bidentate, cationic hydrogen-bond donors. thieme-connect.comresearchgate.net This dual capability is central to its catalytic mechanism. In a typical catalytic cycle involving a guanidine catalyst, the neutral guanidine first acts as a Brønsted base, deprotonating a substrate to form a guanidinium cation and a substrate anion. mdpi.com This newly formed guanidinium ion then acts as a Brønsted acid.
Through its N-H protons, the guanidinium cation can activate electrophiles by forming strong hydrogen bonds, a result of the charge deficiency on the hydrogen-bond donor proton. researchgate.netmdpi.com This interaction can be monofunctional, activating only the electrophile, or bifunctional, where it activates and orients both the electrophile and the nucleophile simultaneously through a network of hydrogen bonds. mdpi.com This bifunctional activation, where the guanidinium cation complexes with two substrates, is a common interpretation of its catalytic cycle. researchgate.net This mode of action is crucial in a variety of reactions, including conjugate additions and phosphoryl transfer reactions. mdpi.comnih.gov
Brønsted Basicity and Nucleophilic Catalysis
While the guanidinium cation is acidic, its parent compound, guanidine, is a potent Brønsted base. thieme-connect.comnih.gov This strong basicity allows it to deprotonate even weakly acidic pronucleophiles, initiating many catalytic cycles. mdpi.comnih.gov The resulting guanidinium ion then proceeds to act as a hydrogen-bond donor as described above.
Beyond basicity, the nucleophilic properties of the guanidine functional group, though less commonly exploited, are gaining recognition. thieme-connect.comresearchgate.net Guanidines can activate substrates directly through nucleophilic attack. researchgate.net This opens avenues for Lewis base catalysis, a field where the application of chiral guanidines is still an emerging area of research. thieme-connect.comresearchgate.net
Asymmetric Catalysis Mediated by the Chiral Tartrate Counterion
The presence of a chiral counterion, in this case, tartrate, is a key feature for inducing enantioselectivity in reactions. While the guanidinium cation itself can be rendered chiral through substitution, the use of a readily available chiral counterion like tartrate offers a straightforward method to create a chiral catalytic environment. thieme-connect.comnih.gov
In asymmetric catalysis, the chiral counterion works in concert with the guanidinium cation. After the guanidine has deprotonated a substrate, the resulting guanidinium cation and the chiral tartrate anion form a chiral ion pair. This ion pair then associates with the substrates, creating a diastereomeric transition state. The steric and electronic properties of the tartrate anion influence the orientation of the reactants, favoring the formation of one enantiomer of the product over the other. This strategy has been successfully employed in various asymmetric syntheses, including Michael reactions and aza-Henry reactions. nih.gov The introduction of a chiral element, such as a tartrate-derived template, has proven effective in expanding reactions to asymmetric versions. nih.gov
Reaction Mechanism Elucidation via In Situ Spectroscopic Techniques
Understanding the precise mechanism of a catalyzed reaction is critical for optimizing catalysts and reaction conditions. In situ spectroscopic techniques are powerful tools for this purpose, as they allow for the observation of the reaction as it happens, providing real-time information on transient species, active sites, and reaction intermediates. youtube.com
For guanidinium-catalyzed reactions, techniques like in situ Fourier-transform infrared spectroscopy (FTIR) and Raman spectroscopy can be invaluable. youtube.comacs.org For example, Attenuated Total Reflection-FTIR (ATR-FTIR) can monitor changes in vibrational modes of reactants, intermediates, and products at the catalyst-solution interface. acs.org This could allow researchers to observe the deprotonation of a substrate by the guanidine, the formation of hydrogen bonds between the guanidinium cation and the reactants, and the formation of the final product. Similarly, in situ Raman spectroscopy can provide complementary vibrational information, helping to identify the structure of catalytic intermediates and confirm their role in the reaction pathway. youtube.com
High-Resolution Mass Spectrometry (HRMS) can also be used to identify reaction products and intermediates, helping to elucidate the molecular mechanism by confirming the formation of expected covalent adducts or complexes. acs.org By combining kinetic measurements with these spectroscopic methods, a detailed picture of the catalytic cycle can be constructed, distinguishing between active species and spectator species and identifying the rate-determining and stereochemistry-determining steps. nih.govyoutube.com
Future Directions and Emerging Research Avenues for Bis Benzylideneaminoguanidinium Tartrate
Integration with Hybrid Materials Systems
The development of organic-inorganic hybrid materials is a rapidly advancing field that combines the advantages of both material classes. nih.gov Bis(benzylideneaminoguanidinium) tartrate is a prime candidate for integration into such systems due to the distinct functionalities of its constituent parts. The guanidinium (B1211019) cation, in particular, has been successfully incorporated into various hybrid materials, demonstrating enhanced stability and performance in applications like perovskite solar cells and resistive switching memory devices. ornl.govmdpi.com Research has shown that guanidinium-based hybrid materials are excellent candidates for ultraviolet (UV) nonlinear optical (NLO) applications due to their wide UV transparency and strong second harmonic generation (SHG) effect. nih.gov
Table 1: Potential Hybrid Material Systems Incorporating this compound
| Hybrid System Type | Potential Role of Compound | Target Application | Relevant Research Analogy |
|---|---|---|---|
| Perovskite Solar Cells | Guanidinium cation as a large organic cation for surface passivation and stability enhancement. | Photovoltaics | Guanidinium salt post-treatment enhances efficiency and stability of perovskite solar cells. mdpi.comresearchgate.net |
| Metal-Organic Frameworks (MOFs) | Tartrate anion as a bridging ligand to form the framework; guanidinium cation as a charge-balancing guest molecule. | Gas Storage, Catalysis, Chiral Separations | Tartrate ligands are used to construct chiral lanthanide-based MOFs. mdpi.com |
| Nonlinear Optical (NLO) Crystals | Guanidinium cation's planar conjugated structure contributes to a strong NLO response. | UV Laser Technology | Guanidinium-based hybrid materials show promise for UV NLO conversion. nih.gov |
| Resistive Switching Memory (ReRAM) | Guanidinium-based active layer provides enhanced stability through strong hydrogen bonding. | Non-volatile Memory | Guanidinium-based hybrid lead triiodides show prolonged switching stability compared to conventional analogues. ornl.gov |
Novel Functionalization Strategies for Enhanced Properties
The inherent structure of this compound offers multiple sites for chemical functionalization to tailor its properties for specific applications. Novel strategies can be envisioned to modify the benzylidene rings, the aminoguanidinium core, or to utilize the tartrate counter-ion for further reactions.
The benzylidene units are ripe for modification via substitution on the phenyl rings. Attaching electron-donating or electron-withdrawing groups could modulate the electronic properties of the entire molecule, which is a common strategy in the design of Schiff base derivatives for various applications. nih.gov For example, functionalizing Schiff bases is a key step in creating new chemotherapeutic agents and other bioactive molecules. jmchemsci.com Furthermore, the synthesis of polymers from functionalized guanidinium precursors has been shown to create materials with tunable characteristics, such as antimicrobial activity that can be adjusted by monomer ratios. acs.org The introduction of reactive groups could also allow the molecule to be covalently grafted onto surfaces or integrated into larger polymer backbones, a technique used to functionalize nanomaterials. cea.fr Enzymatic functionalization has also been explored as a method to create highly ordered patterns on material surfaces. fu-berlin.de
Table 2: Potential Functionalization Strategies and Their Effects
| Functionalization Site | Strategy | Potential Outcome | Research Precedent |
|---|---|---|---|
| Benzylidene Phenyl Ring | Electrophilic substitution (e.g., nitration, halogenation) or addition of alkyl/alkoxy groups. | Tuning of electronic/optical properties; altering solubility and crystallinity. | Synthesis of benzylidenemalononitrile (B1330407) derivatives with various substituents to modify biological activity. nih.govmdpi.com |
| Guanidinium Group | Modification with different alkyl or aryl groups on the nitrogen atoms. | Enhanced thermal/chemical stability; modified basicity and catalytic activity. | Chiral guanidines have been designed by introducing chirality on the guanidinyl nitrogens for use in asymmetric synthesis. nih.gov |
| Imine (C=N) Bond | Reduction to a secondary amine. | Increased conformational flexibility; creation of new coordination sites. | The imine group is a key reaction site in the synthesis of Schiff base derivatives. jmchemsci.com |
| Entire Molecule | Polymerization or grafting onto a substrate (e.g., nanoparticles, surfaces). | Creation of functional polymers or surface-modified materials for sensing or catalysis. | Guanidine-based polymers can be synthesized and cross-linked to achieve high molecular weight and charge density. acs.org |
Advanced Computational Models for Predictive Material Design
Computational chemistry provides powerful tools for predicting the structure, properties, and reactivity of novel compounds, thereby accelerating material design and reducing experimental costs. For a molecule like this compound, methods such as Density Functional Theory (DFT) are invaluable. DFT calculations have been extensively used to optimize the molecular geometries of Schiff bases and their metal complexes, providing insights that correlate well with experimental data from X-ray diffraction. researchgate.netacs.org
Table 3: Application of Computational Models in Material Design
| Computational Method | Predicted Property | Purpose in Material Design | Relevant Application in Literature |
|---|---|---|---|
| Density Functional Theory (DFT) | Optimized molecular geometry, electronic structure (HOMO/LUMO), vibrational frequencies (IR spectra). | Predicting stability, reactivity, and spectroscopic signatures. Guiding synthesis of new Schiff base derivatives. | DFT at the B3LYP/6-31G(d) level used to optimize geometries of Schiff base complexes. researchgate.net |
| Time-Dependent DFT (TD-DFT) | UV-Vis absorption spectra, electronic transition energies. | Designing materials with specific optical properties (e.g., for NLO or sensing). | First-principles modeling used to investigate the NLO performance of guanidinium-based hybrid materials. nih.gov |
| Molecular Docking | Binding affinity and interaction modes with biological macromolecules. | Screening for potential bio-activity and designing new therapeutic agents. | Molecular docking used to study the interaction of Schiff bases with protein receptors to confirm anticancer activity. jmchemsci.comacs.org |
| Potential Energy Surface (PES) Scan | Torsional energy barriers, isomerization pathways (e.g., enol-keto tautomerism). | Understanding molecular dynamics, conformational stability, and reaction mechanisms. | Relaxed PES scan calculations used to investigate isomerism and tautomerism energy barriers in a Schiff base. nih.gov |
Interdisciplinary Research Prospects in Chemical Engineering and Nanotechnology
The unique combination of functional groups in this compound opens avenues for its use in interdisciplinary fields like chemical engineering and nanotechnology. In chemical engineering, materials incorporating guanidinium have shown significant promise. For example, guanidinium-based covalent organic framework membranes have been designed for single-acid recovery, demonstrating exceptional selectivity due to charge-assisted hydrogen bonding interactions. nih.gov This suggests that materials derived from this compound could be developed for specialized separation processes. Furthermore, guanidinium salts have been investigated as additives in chemical-mechanical polishing (CMP) slurries to improve removal rate selectivity and surface finish in semiconductor manufacturing. jos.ac.cn
In the realm of nanotechnology, the guanidinium moiety is being explored for the surface functionalization of nanoparticles and the creation of advanced materials. Guanidinium salt ionic liquids have been used to modify magnetic nanoparticles to enhance their dispersibility and extraction capabilities for environmental remediation. patsnap.com The strong hydrogen-bonding capacity and inherent stability of the guanidinium group have also been leveraged to create more durable active layers in perovskite solar cells and resistive memory devices. ornl.govresearchgate.net The tartrate component can also play a role, as tartrate-based coordination polymers have been studied for their potential in biomedical applications and as food supplements due to their biocompatibility and controllable degradation. openscience.si The self-assembly properties of this compound could be harnessed to create novel nanostructures, thin films, or functional coatings with applications ranging from sensors to drug delivery systems. researchgate.net
Q & A
Basic: What are the key considerations for designing a synthesis protocol for bis(benzylideneaminoguanidinium) tartrate?
Methodological Answer:
Synthesis protocols must address:
- Reagent purity : Use analytical-grade tartaric acid and aminoguanidine derivatives to minimize side reactions. Validate via HPLC or NMR prior to use .
- Stoichiometric ratios : Optimize molar ratios of benzaldehyde, aminoguanidine, and tartaric acid using factorial design experiments to account for non-linear interactions (e.g., 2³ factorial designs to assess temperature, pH, and molarity) .
- Crystallization conditions : Screen solvents (e.g., ethanol/water mixtures) under controlled humidity to stabilize the tartrate counterion. Monitor crystal morphology via polarized light microscopy .
Advanced: How can researchers resolve contradictions in reported solubility data for this compound across different solvents?
Methodological Answer:
Contradictions often arise from:
- Methodological variability : Standardize solvent pre-treatment (e.g., degassing, drying) and use dynamic light scattering (DLS) to detect colloidal aggregates that skew solubility measurements .
- Temperature hysteresis : Perform solubility studies with calibrated thermostatic baths (±0.1°C precision) and document equilibration times. Compare results against computational models (e.g., COSMO-RS) to identify thermodynamic outliers .
- Ionic strength effects : Account for counterion interactions by replicating experiments in buffered vs. unbuffered systems. Use conductivity measurements to validate ionic activity .
Basic: What spectroscopic techniques are most effective for characterizing this compound’s structural stability?
Methodological Answer:
- FTIR : Identify tautomeric forms of the benzylideneaminoguanidinium moiety by analyzing N–H stretching (3200–3500 cm⁻¹) and C=N vibrations (1600–1650 cm⁻¹). Compare against DFT-simulated spectra .
- ¹H/¹³C NMR : Assign proton environments using 2D COSY and HSQC. Detect tartrate protonation states via chemical shifts in D₂O vs. DMSO-d₆ .
- XRD : Resolve crystallographic ambiguities by refining unit cell parameters with Rietveld analysis. Cross-validate with single-crystal data if available .
Advanced: How can researchers align mechanistic studies of this compound with broader theoretical frameworks (e.g., supramolecular chemistry)?
Methodological Answer:
- Conceptual linkage : Map hydrogen-bonding networks (tartrate–guanidinium interactions) to theories of anion-directed assembly. Use topological analysis (AIM theory) to quantify non-covalent interactions .
- Experimental validation : Design titration experiments (e.g., isothermal titration calorimetry) to measure binding constants with model anions (Cl⁻, SO₄²⁻). Compare results to computational docking simulations (AutoDock Vina) .
- Contextualize findings : Contrast results with structurally analogous compounds (e.g., bis(benzylidenehydrazine) tartrates) to isolate electronic vs. steric effects .
Basic: What quality control protocols are essential for ensuring batch-to-batch reproducibility in this compound synthesis?
Methodological Answer:
- In-process monitoring : Track reaction progress via inline UV-Vis spectroscopy (λ = 280 nm for imine formation) .
- Post-synthesis analysis : Implement a tripartite QC workflow:
Advanced: How should researchers address discrepancies between computational predictions and experimental data for this compound’s reactivity?
Methodological Answer:
- Error source identification :
- Experimental refinement : Use kinetic isotope effects (KIE) to probe reaction mechanisms. For example, substitute D₂O for H₂O in hydrolysis studies to isolate proton-transfer steps .
Basic: What are the best practices for documenting the synthesis and characterization of this compound in research publications?
Methodological Answer:
- Structured reporting : Follow IUPAC guidelines for experimental details:
- Synthesis : Specify reaction vessels (e.g., Schlenk flasks for air-sensitive steps), stirring rates, and quenching methods .
- Characterization : Provide raw spectral data (e.g., NMR integration values) in supplementary materials. Annotate chromatograms with retention times and column specifications .
- Reproducibility : Share crystallographic CIF files and computational input files via public repositories (e.g., Cambridge Structural Database, GitHub) .
Advanced: What methodological strategies can elucidate the degradation pathways of this compound under physiological conditions?
Methodological Answer:
- Accelerated stability testing : Expose samples to pH gradients (1.2–7.4) and elevated temperatures (40–60°C). Monitor degradation products via LC-MS/MS and assign structures using high-resolution mass spectrometry .
- Mechanistic probes : Use radical scavengers (e.g., TEMPO) to distinguish oxidative vs. hydrolytic pathways. Perform ¹⁸O-labeling studies to track water involvement in hydrolysis .
- Theoretical modeling : Apply Marcus theory to predict electron-transfer-driven degradation kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
